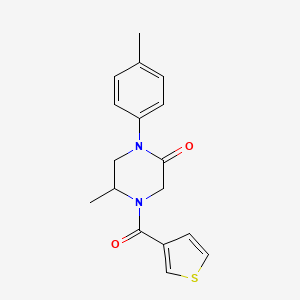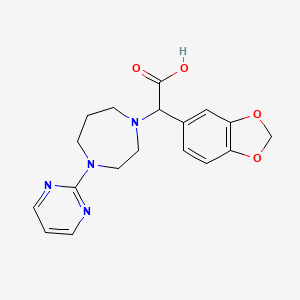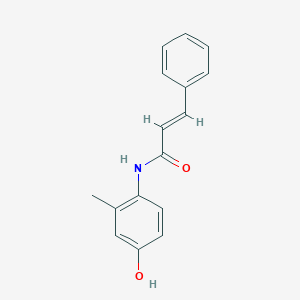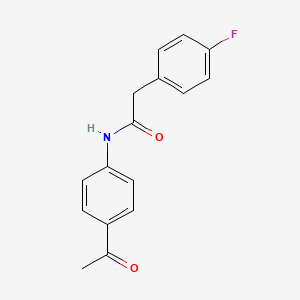
N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as DMPA-NPAA and has a molecular weight of 301.33 g/mol. DMPA-NPAA is a yellow powder that is sparingly soluble in water and soluble in organic solvents.
Mécanisme D'action
The mechanism of action of DMPA-NPAA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cells and tissues, leading to cell death. DMPA-NPAA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMPA-NPAA has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for drug delivery and imaging applications. However, its effects on biochemical and physiological systems are not well characterized. One study reported that DMPA-NPAA can induce DNA damage and cell cycle arrest in human lung cancer cells, suggesting potential cytotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPA-NPAA in lab experiments include its versatility as a building block for the synthesis of other functional materials, its low toxicity, and its potential applications in drug delivery and imaging. However, the limitations of using DMPA-NPAA include its limited solubility in water and its potential cytotoxic effects, which may limit its use in certain applications.
Orientations Futures
For research on DMPA-NPAA include the development of new synthesis methods for improved yield and purity, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in drug delivery, imaging, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of DMPA-NPAA and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of DMPA-NPAA involves the condensation of 2,3-dimethylphenylamine and 3-nitrocinnamic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure DMPA-NPAA.
Applications De Recherche Scientifique
DMPA-NPAA has been used in various scientific research applications, including drug delivery, fluorescence imaging, and sensing. One study reported the use of DMPA-NPAA as a fluorescent probe for the detection of nitroreductase activity in living cells. Another study demonstrated the use of DMPA-NPAA as a photosensitizer for photodynamic therapy of cancer cells. DMPA-NPAA has also been used as a building block for the synthesis of other functional materials such as dendrimers and polymers.
Propriétés
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-3-8-16(13(12)2)18-17(20)10-9-14-6-4-7-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFJDZVSTUPOX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B5583709.png)
![N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5583711.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-2-thienyl)ethanone](/img/structure/B5583718.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5583734.png)

![N,N,2-trimethyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5583749.png)
![6-benzyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5583751.png)
![5-[(4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5583754.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)


![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)